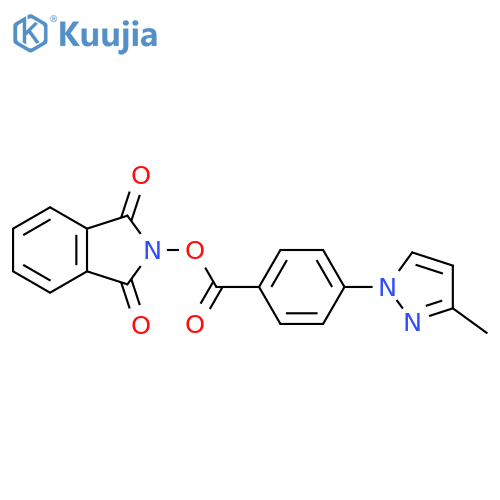

Cas no 2248324-11-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-1H-pyrazol-1-yl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-1H-pyrazol-1-yl)benzoate 化学的及び物理的性質

名前と識別子

-

- EN300-6519228

- 2248324-11-8

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-1H-pyrazol-1-yl)benzoate

-

- インチ: 1S/C19H13N3O4/c1-12-10-11-21(20-12)14-8-6-13(7-9-14)19(25)26-22-17(23)15-4-2-3-5-16(15)18(22)24/h2-11H,1H3

- InChIKey: RDKBWNICZSYDSJ-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=CC(=CC=1)N1C=CC(C)=N1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 347.09060590g/mol

- どういたいしつりょう: 347.09060590g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 563

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-1H-pyrazol-1-yl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6519228-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-1H-pyrazol-1-yl)benzoate |

2248324-11-8 | 95.0% | 1.0g |

$0.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-1H-pyrazol-1-yl)benzoate 関連文献

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-1H-pyrazol-1-yl)benzoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-1H-pyrazol-1-yl)benzoate (CAS No. 2248324-11-8) in Modern Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-1H-pyrazol-1-yl)benzoate, identified by its CAS number 2248324-11-8, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative combines structural features from multiple aromatic systems, including isoindole and pyrazole moieties, which are well-documented for their diverse biological activities. The presence of a dioxo group and a benzoate ester further enhances its potential as a pharmacophore, making it a subject of intense interest in drug discovery initiatives.

In recent years, the exploration of bioactive molecules derived from fused heterocycles has gained significant traction due to their ability to modulate complex biological pathways. The 1,3-dioxo-2,3-dihydro-1H-isoindol scaffold is particularly noteworthy for its structural versatility and functional adaptability. Researchers have been leveraging such scaffolds to develop novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The incorporation of a pyrazole ring into the molecular structure not only contributes to the compound's solubility and bioavailability but also introduces additional hydrogen bonding capabilities, which are crucial for receptor binding affinity.

The benzoate ester moiety in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-1H-pyrazol-1-yl)benzoate serves multiple purposes. It acts as a lipophilic anchor that aids in membrane permeability while simultaneously providing a site for metabolic modification. This balance is critical in pharmaceutical design, as it ensures both efficacy and safety profiles. The methyl substitution on the pyrazole ring further fine-tunes the electronic properties of the molecule, influencing its interaction with biological targets. Such structural modifications are often guided by computational modeling and high-throughput screening (HTS) data.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like this one. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-assisted cyclizations have been instrumental in constructing the desired heterocyclic frameworks with high precision. The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol derivatives remains a challenging yet rewarding endeavor due to their intricate stereochemistry and reactivity patterns. Despite these challenges, the growing library of isoindole-based compounds continues to inspire new synthetic strategies and pharmacological investigations.

The biological activity of CAS No. 2248324 has been extensively studied in vitro and in vivo. Preliminary findings suggest that this compound exhibits promising interactions with enzymes and receptors implicated in disease mechanisms. For instance, its ability to modulate kinase activity has been observed in cell-based assays, making it a potential candidate for oncology research. Additionally, its anti-inflammatory properties have been highlighted through studies on cytokine release pathways. These early successes underscore the importance of exploring novel derivatives within this chemical space.

The integration of machine learning and artificial intelligence into drug discovery workflows has accelerated the identification of lead compounds like this one. Predictive models trained on large datasets can rapidly screen virtual libraries for molecules with desired physicochemical properties and biological targets. The structural features of 1-(3-methylpyrazol)-4-benzoate-substituted isoindole make it an attractive candidate for AI-driven virtual screening campaigns. Such approaches not only save time but also open up new avenues for hypothesis-driven research.

Future directions in the study of 2248324 may include exploring its role as a scaffold for covalent inhibitors or probes that can provide deeper insights into biological mechanisms. The combination of genetic screens with small-molecule interrogation holds great promise for uncovering novel therapeutic strategies. Furthermore, the development of prodrugs or analogs with improved pharmacokinetic profiles could enhance its clinical applicability if further preclinical studies support its efficacy.

In conclusion,CAS No 2248324 exemplifies how innovative molecular design can yield bioactive compounds with significant therapeutic potential. Its unique structural composition—featuring both isoindole and pyrazole moieties—makes it a valuable asset in medicinal chemistry efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this class of compounds,the full therapeutic landscape will undoubtedly expand, offering hope for future treatments across multiple disease areas.

2248324-11-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(3-methyl-1H-pyrazol-1-yl)benzoate) 関連製品

- 898644-99-0(2-ethyl-1-2-methoxy-5-(propan-2-yl)benzenesulfonyl-1H-imidazole)

- 1246817-96-8(3-Methyl Pseudoephedrine)

- 2137050-96-3(2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid)

- 50508-31-1(Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)

- 89677-75-8(Benzamide, 2-iodo-4-nitro-)

- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)

- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)

- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)

- 352457-35-3(4'-Desmethoxy-4'-chloro Moxonidine)

- 944885-43-2(butyl(1H-indol-4-yl)methylamine)